4-(azidomethyl)-N-hydroxybenzenecarboximidamide

Description

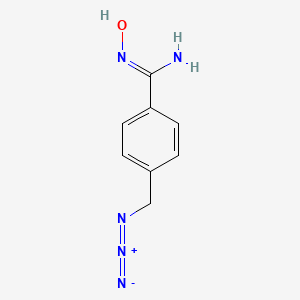

Chemical Identity and Structural Analysis of 4-(Azidomethyl)-N-hydroxybenzenecarboximidamide

Systematic Nomenclature and Molecular Formula

The compound is systematically named This compound , reflecting its substitution pattern and functional groups. Its molecular formula is C₈H₉N₅O , with a molecular weight of 191.19 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules dictate this name based on the following features:

- A benzene ring substituted at the para position (4-position) with an azidomethyl group (-CH₂N₃).

- A hydroxybenzenecarboximidamide group (-C(=NOH)NH₂) attached to the benzene ring.

The structural identity is further confirmed by its SMILES notation (c1cc(ccc1CN=[N+]=[N-])C(=N)NO) and InChIKey (QGWFSUCIQWFXEA-UHFFFAOYSA-N). These identifiers encode the compound’s atomic connectivity and stereochemical details.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 732976-28-2 |

| Molecular Formula | C₈H₉N₅O |

| Molecular Weight | 191.19 g/mol |

| SMILES | c1cc(ccc1CN=[N+]=[N-])C(=N)NO |

| InChIKey | QGWFSUCIQWFXEA-UHFFFAOYSA-N |

Structural Features: Azidomethyl and Hydroxybenzenecarboximidamide Functional Groups

The compound’s structure features two distinct functional groups:

Azidomethyl Group (-CH₂N₃)

- The azidomethyl group consists of a methylene bridge (-CH₂-) bonded to an azide (-N₃). This group is highly reactive due to the instability of the azide moiety, which can participate in 1,3-dipolar cycloaddition reactions (e.g., "click chemistry").

- The azide’s linear geometry (N-N-N bond angle ≈ 180°) contributes to its electronic properties, making it a valuable synthon in medicinal chemistry.

Hydroxybenzenecarboximidamide Group (-C(=NOH)NH₂)

- This group comprises a carboximidamide backbone (-C(=N)-NH₂) with a hydroxyl (-OH) substituent on the imine nitrogen.

- The Z-configuration (syn-periplanar arrangement) of the hydroxyimino group is stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the adjacent amine hydrogen.

Table 2: Functional group characteristics

| Group | Key Features |

|---|---|

| Azidomethyl (-CH₂N₃) | Linear geometry, high reactivity in cycloaddition reactions |

| Hydroxybenzenecarboximidamide | Z-configuration, intramolecular hydrogen bonding, planar aromatic ring |

The benzene ring adopts a planar conformation , with the azidomethyl and hydroxybenzenecarboximidamide groups positioned para to each other. This arrangement minimizes steric hindrance and optimizes electronic conjugation across the aromatic system.

Crystallographic and Stereochemical Properties

As of the available data, no experimental crystallographic studies have been reported for this compound. However, inferences can be drawn from related compounds:

- The hydroxybenzenecarboximidamide moiety in analogous structures (e.g., N'-hydroxybenzenecarboximidamide) exhibits a triclinic crystal system with hydrogen-bonded networks stabilizing the lattice.

- The azidomethyl group’s steric and electronic effects likely influence packing efficiency in the solid state, though computational models suggest a monoclinic arrangement as a plausible configuration.

Stereochemically, the compound’s rigidity arises from:

- The planar benzene ring restricting rotation about the C-C bonds.

- The azide’s linear geometry limiting conformational flexibility at the 4-position.

- Intramolecular hydrogen bonding between the hydroxyimino and amine groups.

Theoretical models predict a dipole moment of ≈5.2 D , driven by the electron-withdrawing azide and electron-donating hydroxyimino groups.

Properties

IUPAC Name |

4-(azidomethyl)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c9-8(12-14)7-3-1-6(2-4-7)5-11-13-10/h1-4,14H,5H2,(H2,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWFSUCIQWFXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide typically involves the introduction of the azidomethyl group to the benzene ring. One common method is the reaction of a benzene derivative with sodium azide under suitable conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the azidation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(azidomethyl)-N-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction of the azide group can yield amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include nitrobenzene derivatives, amines, and various substituted benzene compounds, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

4-(azidomethyl)-N-hydroxybenzenecarboximidamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.

Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a component in pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The azide group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can result in the modulation of enzyme activity, alteration of cellular pathways, and other biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Azidomethylbenzenes ()

A series of 1-(azidomethyl)-4-halobenzenes (X = F, Cl, Br, I) were synthesized and used to generate 1,2,3-triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). These compounds exhibited corrosion inhibition properties for steel in acidic environments. Key findings include:

| Compound | Substituent (X) | Corrosion Inhibition Efficiency (%) | Key Application |

|---|---|---|---|

| 1-(Azidomethyl)-4-Fluoro | F | 78–82 | Industrial corrosion protection |

| 1-(Azidomethyl)-4-Chloro | Cl | 85–88 | High-temperature corrosion resistance |

| 1-(Azidomethyl)-4-Bromo | Br | 80–84 | Electrochemical inhibitors |

| Target Compound | –CH₂N₃ | Not reported | Click chemistry, biomedical probes |

Analysis :

- Halogen substituents enhance corrosion inhibition due to increased electron-withdrawing effects and adsorption on metal surfaces.

- The azidomethyl group in the target compound lacks direct corrosion inhibition data but is primarily utilized in click chemistry for bioconjugation .

N-Hydroxy-4-Nitrobenzenecarboximidamide ()

This compound (CAS 1613-86-1) shares the N-hydroxyguanidine backbone but replaces the azidomethyl group with a nitro (–NO₂) substituent.

| Property | N-Hydroxy-4-Nitrobenzenecarboximidamide | 4-(Azidomethyl)-N-Hydroxybenzenecarboximidamide |

|---|---|---|

| Substituent | –NO₂ | –CH₂N₃ |

| Reactivity | Oxidizing agent, nitro reduction | Click chemistry (CuAAC), photolabile |

| Regulatory Status | Restricted (EPA reporting required) | No reported restrictions |

| Applications | Limited (potential explosives precursor) | Bioconjugation, radiopharmaceuticals |

Analysis :

- The nitro group confers oxidative reactivity and regulatory scrutiny, whereas the azidomethyl group enables non-toxic, high-yield click reactions .

CuAAC Reaction Efficiency ()

The target compound’s azidomethyl group participates in CuAAC reactions, similar to other azides. For example:

| Azide Component | Alkyne Partner | Reaction Yield (%) | Triazole Product Application |

|---|---|---|---|

| This compound | Propargyl alcohol | 90–95 | Peptide backbone modification |

| Benzyl azide | Phenylacetylene | 85–90 | Polymer crosslinking |

Analysis :

- The N-hydroxyguanidine group in the target compound may enhance solubility in polar solvents, improving reaction efficiency compared to simple benzyl azides .

Comparison with 4-(Azidomethyl)pyrazole Derivatives ()

4-(Azidomethyl)pyrazole-3-carboxylic acid ethyl esters undergo tandem reactions with cyanoacetamides to form complex diazepine-triazole hybrids.

| Compound | Reaction Type | Product Structure | Yield (%) |

|---|---|---|---|

| 4-(Azidomethyl)pyrazole derivative | Tandem cyclization | Pyrazolo-triazolo-diazepine | 70–75 |

| Target Compound | CuAAC | 1,4-Disubstituted triazole | 90–95 |

Analysis :

Pharmacological and Industrial Potential

Analysis :

- The target compound’s N-hydroxyguanidine group may offer chelation sites for metal ions, broadening its utility in contrast agent design .

Biological Activity

4-(Azidomethyl)-N-hydroxybenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Similar compounds have demonstrated significant binding affinities with various proteins, including poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. The inhibition of PARP can lead to the activation of cell death pathways, particularly in cancer cells, making this compound a candidate for therapeutic applications.

The compound exhibits several noteworthy biochemical properties:

- Cellular Effects : It influences cellular functions by modulating signaling pathways and gene expression. Its interaction with PARP can lead to apoptosis in malignant cells.

- Stability : Under standard laboratory conditions, the compound is relatively stable, though its biological activity may diminish over time due to degradation.

- Dosage Effects : In animal models, varying dosages have shown that low doses can effectively inhibit PARP with minimal toxicity, while high doses may induce adverse effects.

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| PARP Inhibition | Inhibits PARP leading to DNA damage accumulation | |

| Apoptosis Induction | Triggers apoptosis in cancer cells | |

| Cell Signaling Modulation | Alters cellular signaling pathways | |

| Stability | Relatively stable under laboratory conditions | |

| Dosage Response | Varies effects based on dosage in animal models |

Case Study 1: PARP Inhibition in Cancer Therapy

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited PARP activity, leading to increased DNA damage and subsequent cell death in treated cells compared to controls. This suggests its potential as an anticancer agent.

Case Study 2: Toxicity Assessment in Animal Models

In a separate study, researchers assessed the toxicity profile of the compound in vivo. Low doses were well tolerated, showing no significant adverse effects, while higher doses resulted in observable toxicity. This highlights the importance of dosage optimization for therapeutic applications.

Research Findings Summary Table

| Study Focus | Findings | Reference |

|---|---|---|

| Cancer Cell Lines | Effective PARP inhibition leading to cell death | |

| Toxicity Assessment | Low doses tolerated; high doses induce toxicity |

Q & A

Q. What are the established synthetic routes for 4-(azidomethyl)-N-hydroxybenzenecarboximidamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step pathways:

- Step 1 : Reduction of a precursor (e.g., 4-(dimethylamino)benzaldehyde) using sodium borohydride to yield intermediates like 4-(dimethylamino)benzyl alcohol .

- Step 2 : Conversion to azidomethyl derivatives via nucleophilic substitution with azide sources (e.g., 2-azido-1,3-dimethylimidazolinium hexafluorophosphate) .

- Step 3 : Functionalization with hydroxylamine to introduce the N-hydroxycarboximidamide group, analogous to methods used for benzenecarboximidamides in heterocyclic chemistry .

Optimization strategies :- Use inert atmospheres (argon/nitrogen) to prevent azide decomposition.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust stoichiometry of azide reagents to avoid side reactions (e.g., over-alkylation) .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the azidomethyl and hydroxycarboximidamide groups (e.g., NMR for methylene protons adjacent to the azide group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, especially for azide-containing intermediates .

- Infrared (IR) Spectroscopy : Detect the characteristic azide (~2100 cm) and hydroxylamine (~3200 cm) stretches .

- X-ray Crystallography : Resolve ambiguities in stereochemistry, though crystallization may require derivatization due to the compound’s hygroscopic nature .

Q. What are the primary reactivity patterns of the azidomethyl group in this compound?

The azidomethyl group participates in:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms 1,4-disubstituted triazoles under mild conditions (e.g., Cu(I) catalysts in THF/water). This is critical for bioconjugation or polymer functionalization .

- Thermal Decomposition : At elevated temperatures (>100°C), the azide may decompose explosively, releasing nitrogen gas. Controlled heating in inert solvents (e.g., toluene) can mitigate risks .

- Reduction : Staudinger reactions with triphenylphosphine yield iminophosphoranes, useful for further functionalization .

Q. How should stability and storage conditions be managed for this compound?

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent azide degradation or moisture absorption .

- Stability Tests : Monitor via HPLC over time; decomposition products (e.g., amines from azide reduction) indicate compromised integrity .

- Safety : Follow OSHA guidelines for azide handling (e.g., avoid contact with heavy metals, which catalyze explosive decomposition) .

Advanced Research Questions

Q. How can this compound be applied in targeted drug discovery, particularly for enzyme inhibition?

- Rational Design : The hydroxylamine group can act as a metal-chelating pharmacophore. For example, it may inhibit metalloproteases (e.g., matrix metalloproteinases) by coordinating active-site zinc ions .

- Click Chemistry Probes : Conjugate via CuAAC to fluorescent tags or biotin for target identification in cellular assays. Optimize solubility using PEGylated alkynes .

- SAR Studies : Modify the benzene ring with electron-withdrawing/donating groups to assess effects on binding affinity and selectivity .

Q. What computational methods are suitable for predicting its reactivity or interaction with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions or redox behavior .

- Molecular Dynamics (MD) : Simulate binding modes with proteins (e.g., using AutoDock Vina) to guide mutagenesis studies .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with experimental inhibitory activity .

Q. How can researchers mitigate risks associated with azide decomposition during large-scale reactions?

- In Situ Generation : Avoid isolating azide intermediates; generate them directly in reaction mixtures (e.g., from halides using NaN) .

- Flow Chemistry : Use microreactors to control exothermic decomposition and improve heat dissipation .

- Alternative Azide Sources : Replace volatile azides (e.g., TMS-azide) with polymer-supported reagents to enhance safety .

Q. What strategies address contradictions in regioselectivity observed during triazole formation?

- Catalyst Screening : Test Cu(I) sources (e.g., CuBr vs. CuSO/sodium ascorbate) to favor 1,4- over 1,5-triazole isomers .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance Cu(I) solubility and reaction homogeneity .

- Substrate Engineering : Introduce steric hindrance near the azide to direct alkyne approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.